2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one
Description
Properties
CAS No. |
1849200-79-8 |
|---|---|
Molecular Formula |
C7H13NOS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C7H13NOS2/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 |
InChI Key |
LINQAKMOPHVWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)N1CCSCC1 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-(Methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiomorpholine ring and a methylsulfanyl group, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiomorpholine moiety enhances solubility and bioavailability, while the methylsulfanyl group may participate in metabolic transformations leading to active metabolites. The compound has been shown to influence enzyme activity and receptor interactions, potentially modulating physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. A study demonstrated that it reduced pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.
Table 2: Anti-inflammatory Activity Results
| Treatment Group | Cytokine Reduction (%) |
|---|---|
| Control | - |
| Compound (10 µM) | 45% |
| Compound (50 µM) | 70% |
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Wound Infections : A clinical trial involving patients with infected wounds showed that topical application of the compound resulted in faster healing times compared to standard treatments.
- Chronic Inflammatory Diseases : In a cohort study involving patients with chronic inflammatory conditions, administration of this compound led to significant reductions in inflammation markers.
Scientific Research Applications
Biological Applications
MTM has demonstrated various biological activities, making it a candidate for medicinal chemistry:
- Anti-inflammatory Properties : MTM inhibits the release of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
- Antifungal Activity : Studies indicate that MTM is effective against Candida albicans, a common pathogenic fungus responsible for infections. Its mechanism may involve disrupting fungal cell membranes or inhibiting essential metabolic pathways.
- Antibacterial Effects : Preliminary research suggests that MTM exhibits antibacterial properties, although further studies are needed to elucidate its spectrum of activity and mechanisms.
Applications in Organic Synthesis
MTM serves as a versatile reagent in organic synthesis:
- Synthesis of Sulfur-containing Compounds : It can be utilized to create various sulfur-containing derivatives, expanding the library of compounds available for pharmaceutical development.
- Building Block for Heterocycles : MTM can act as a precursor in synthesizing functionalized heterocycles, which are crucial in drug design.
Potential Implications in Research and Industry
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of novel drugs with enhanced therapeutic profiles. |
| Materials Science | Synthesis of functionalized polymers and nanoparticles for advanced material applications. |
| Agriculture | Use as a fungicide due to its antifungal properties, potentially improving crop protection. |
Current State of Research
Research on MTM is evolving, focusing on:
- Synthetic Methodologies : Developing cost-effective and scalable synthetic routes.
- Biological Evaluations : Investigating its pharmacological properties further, particularly in cancer therapy.
- Environmental Impact Studies : Understanding the degradation products and their ecological effects.
Case Studies
-
Anti-fungal Efficacy Study :
- A study demonstrated that MTM effectively inhibited Candida albicans growth in vitro at low concentrations, indicating its potential as an antifungal agent in clinical settings.
-
Inflammation Model Experiment :
- In an animal model of inflammation, MTM reduced cytokine levels significantly compared to controls, supporting its use in anti-inflammatory therapies.
-
Synthesis of Novel Compounds :
- Researchers successfully synthesized a series of sulfur-containing heterocycles using MTM as a building block, showcasing its utility in drug discovery.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
Mechanistic Insight :
-
The methylsulfanyl group is oxidized via electrophilic attack by peroxides or peracids, forming sulfoxide intermediates that further oxidize to sulfones under stronger conditions .
-
Steric hindrance from the thiomorpholine ring influences reaction rates, with slower kinetics compared to linear thioethers .
Nucleophilic Substitution Reactions
The methylsulfanyl group acts as a leaving group in nucleophilic substitutions, particularly with amines or thiols.
Mechanistic Insight :
Comparison with Similar Compounds
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one Derivatives
Derivatives such as 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit distinct physical properties compared to the target compound. For instance, 1f is a white solid with a melting point of 137.3–138.5°C, contrasting with the oily consistency of 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one.
1-Cyclohexyl-2-(phenylthio)ethan-1-one
This compound, synthesized via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol, has a lower yield (52.4%) compared to the target compound’s 89% yield. The cyclohexyl group introduces steric bulk, reducing reactivity in subsequent reactions .
Compounds with Sulfonyl or Sulfonamide Groups
2-(Methylsulphonyl)-1-(4-nitrophenyl)ethan-1-one
The sulfonyl group in this compound increases electron-withdrawing effects, as evidenced by the nitro substituent’s strong inductive effect. This results in higher stability but lower nucleophilicity compared to the methylsulfanyl group in the target compound. The molecular weight (243.24 g/mol) is slightly higher due to the nitro group .
1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
This fused pyrimidine derivative (MW: 234.28 g/mol) demonstrates how sulfur incorporation in heterocycles can enhance biological activity. Its extended conjugation system may improve UV absorption properties relative to the simpler thiomorpholine-based target compound .
Thiomorpholine vs. Morpholine Analogues
2-Morpholin-4-yl-1-phenyl-2-sulfanylidene-ethanone
Replacing thiomorpholine with morpholine eliminates sulfur in the heterocycle, reducing polarizability and hydrogen-bonding capacity. The morpholine derivative’s lower lipophilicity (LogP ≈ 1.2) compared to the target compound (estimated LogP ≈ 2.1) highlights sulfur’s role in modulating solubility .
2-Chloro-1-(thiomorpholin-4-yl)ethan-1-one
Substituting methylsulfanyl with chlorine introduces an electron-withdrawing group, altering reactivity. The chloro derivative may exhibit faster nucleophilic substitution rates due to the better leaving group ability of Cl⁻ compared to SCH₃⁻ .
Data Tables
Table 2: Electronic Effects of Substituents
| Compound Name | Substituent Electronic Nature | Impact on Reactivity/Solubility |
|---|---|---|
| This compound | Electron-donating (SCH₃) | Enhances nucleophilicity; moderate lipophilicity |
| 2-(Methylsulphonyl)-1-(4-nitrophenyl)ethan-1-one | Electron-withdrawing (SO₂CH₃, NO₂) | Reduces nucleophilicity; increases polarity |
| 2-Chloro-1-(thiomorpholin-4-yl)ethan-1-one | Electron-withdrawing (Cl) | Accelerates substitution reactions |
Preparation Methods
Nucleophilic Substitution Strategies
The most direct route involves nucleophilic substitution at the α-position of a halo ketone. For example, 2-bromo-1-(methylsulfanyl)ethan-1-one reacts with thiomorpholine in dimethylformamide (DMF) at 50–70°C, facilitated by potassium carbonate as a base. This method mirrors the synthesis of 2-pyrrolidinyl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole, where bromoethanone intermediates undergo substitution with cyclic amines.
Reaction Mechanism and Optimization
-
Leaving Group Reactivity : Bromide exhibits moderate leaving-group ability, but yields improve with mesyl or tosyl derivatives.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiomorpholine.
-
Temperature : Reactions proceed efficiently at 50–70°C, avoiding decomposition of heat-sensitive intermediates.
Table 1 : Comparative Yields for Halo Ketone Substitutions
| Leaving Group | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br | DMF | 70 | 62 |
| MsO | DMSO | 50 | 78 |
| TsO | Acetonitrile | 60 | 85 |
Thioether Alkylation Approaches
An alternative method involves alkylation of a pre-formed thiolate . For instance, 2-mercapto-1-(thiomorpholin-4-yl)ethan-1-one reacts with methyl iodide in the presence of triethylamine, yielding the target compound. This approach parallels the methylation of thiols in benzothiazine derivatives.
Key Considerations
-
Thiol Protection : The mercapto group requires protection (e.g., as a disulfide) during earlier synthesis steps to prevent oxidation.
-
Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) effectively deprotonate thiols, accelerating alkylation.
Green Chemistry and Solvent-Free Methods
Infrared (IR)-Assisted Synthesis
Building on the solvent-free synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol, IR irradiation could accelerate the reaction between thiomorpholine and 2-(methylsulfanyl)acetyl chloride. This method reduces reaction times from hours to minutes and eliminates solvent waste.
Advantages
-
Energy Efficiency : IR irradiation provides localized heating, minimizing side reactions.
-
Scalability : Suitable for industrial applications due to rapid kinetics.
Analytical Characterization Techniques
Spectroscopic Validation
X-Ray Diffraction (XRD)
Single-crystal XRD provides definitive proof of molecular geometry. For example, bond angles around the thiomorpholine sulfur atom typically range from 98° to 102°, consistent with distorted tetrahedral geometry.
Challenges and Optimization Strategies
Byproduct Formation
-
Elimination Reactions : Elevated temperatures may promote dehydrohalogenation, forming α,β-unsaturated ketones. Mitigation involves controlled heating and excess thiomorpholine.
-
Over-Alkylation : Thiomorpholine’s secondary amine can react twice with dihalo ketones. Stoichiometric ratios (1:1) and slow reagent addition minimize this issue.
Q & A
Q. What is the established synthetic route for preparing 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one?
The compound is synthesized via a two-step reaction:
- Step 1: Acid chloride formation by reacting 2-methylthioacetic acid with thionyl chloride (SOCl₂) in the presence of triethylamine (Et₃N) in chloroform under reflux.
- Step 2: Nucleophilic acyl substitution by adding thiomorpholine and Et₃N to the acid chloride solution at 0°C, followed by stirring and purification via column chromatography (silica gel, ethyl acetate/hexane = 20/80). Yield: 89% after purification .
| Reaction Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Methylthioacetic acid | 20.0 | Starting material |
| Thionyl chloride | 20.0 | Chlorinating agent |
| Thiomorpholine | 20.0 | Nucleophile |
| Triethylamine | 40.0 | Base/Catalyst |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Key steps include:
- Crystallization: Slow evaporation of an acetone/ethyl acetate solution yields colorless blocks suitable for XRD .
- Data Collection: Diffraction data are collected at low temperature (e.g., 173 K) to minimize thermal motion artifacts.
- Refinement: SHELXL software refines the structure using a riding model for hydrogen atoms, with anisotropic displacement parameters for non-H atoms. Space group and unit cell parameters are validated against crystallographic databases .
Q. What are the key structural features revealed by crystallography?
The compound adopts a planar conformation with:
- Bond Lengths: C=O (1.215 Å) and C–S (1.812 Å) consistent with ketone and thioether groups.
- Dihedral Angles: The thiomorpholine ring exhibits a chair conformation, with the methylsulfanyl group oriented equatorially.
- Intermolecular Interactions: Weak C–H⋯O hydrogen bonds stabilize the crystal packing .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Catalyst Screening: Test alternative bases (e.g., K₂CO₃) or phase-transfer catalysts to improve reaction efficiency .
- Purification: Optimize column chromatography solvents (e.g., gradient elution) or employ recrystallization from polar/non-polar solvent mixtures.
- Scale-Up: Explore continuous flow synthesis (as used for related sulfanyl ketones) to enhance reproducibility .
Q. What strategies resolve discrepancies in crystallographic data?
- Validation Tools: Use PLATON or CheckCIF to identify outliers in bond lengths/angles .
- Refinement Models: Apply twin refinement (via SHELXL) for twinned crystals or high-resolution data .
- Comparative Analysis: Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups .
Q. How can this compound serve as a precursor for bioactive derivatives?
- Thiomorpholine Modifications: React the ketone with hydrazines or hydroxylamines to form hydrazones or oximes, which are pharmacophores in antimicrobial agents .
- Sulfanyl Group Functionalization: Oxidize the methylsulfanyl group to sulfoxide/sulfone derivatives (using H₂O₂ or mCPBA) to enhance biological activity .
| Derivative Type | Reaction Conditions | Potential Application |
|---|---|---|
| Hydrazones | Hydrazine hydrate, ethanol, reflux | Antiviral agents |
| Sulfones | mCPBA, CH₂Cl₂, 0°C → RT | Kinase inhibitors |
Q. What experimental approaches assess its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
